molecular formula C4H6O3S B018381 Propargyl mesylate CAS No. 16156-58-4

Propargyl mesylate

Cat. No. B018381
CAS RN: 16156-58-4
M. Wt: 134.16 g/mol
InChI Key: OWAHJGWVERXJMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of propargyl mesylate involves the reaction of propargylic alcohols with methanesulfonyl chloride (mesyl chloride) in the presence of a base. This process is relatively straightforward, allowing for the preparation of this compound under mild conditions. Propargylic alcohols, due to their distinct reactivity compared to simple alcohols and alkynes, serve as critical intermediates for the construction of complex molecular architectures, including six-membered heterocycles like pyridines and quinolines, through various synthetic strategies (Mishra, Nair, & Baire, 2022).

Molecular Structure Analysis

The molecular structure of this compound features a propargylic carbon linked to a mesylate group, which acts as a good leaving group in nucleophilic substitutions. This structure is pivotal for its reactivity, allowing it to undergo transformations such as cyclization and coupling reactions. The presence of the alkyne functionality adjacent to the mesylate group increases its electrophilic character, facilitating various chemical reactions.

Chemical Reactions and Properties

This compound is renowned for its involvement in the synthesis of nitrogen-containing heterocycles via regio- and chemoselective cyclization reactions. It acts as a versatile building block in the formation of various key medicinal heterocyclic compounds, demonstrating its utility in synthesizing complex molecules with potential pharmacological applications. The propargylic ureas derived from this compound through these cyclization reactions serve as precursors for a wide array of heterocyclic compounds, showcasing its broad utility in synthetic organic chemistry (Farshbaf, Sreerama, Khodayari, & Vessally, 2018).

Scientific Research Applications

  • Synthesis of But-3-yn-1-ols and Buta-2,3-dien-1-ols : Propargyl mesylates are used for producing 2-substituted but-3-yn-1-ols and 3-substituted buta-2,3-dien-1-ols (Masuyama et al., 2000).

  • Synthesis of Optically Active Fluoroalkylated Allenes and Furan Derivatives : It is utilized to synthesize these compounds in good yields, which are significant in medicinal chemistry and materials science (Konno et al., 2002).

  • Production of Highly Enantioenriched Homopropargylic Alcohols : This is crucial in creating compounds with high optical purity, which is important in drug development and synthesis of other chiral molecules (Marshall & Adams, 1999).

  • Synthesis of Enantioenriched 3-Pyrrolines : These compounds have applications in pharmaceuticals and agrochemicals due to their bioactivity (Dieter et al., 2006).

  • Cardiac Remodeling and Neuroprotection : Propargyl mesylate has shown potential in attenuating cardiac remodeling after myocardial infarction and as a neuroprotective agent (Varela et al., 2015).

  • Gold-Catalyzed Cyclopent-2-enimines Formation : It reacts with N-tosylaldimines to afford cyclopent-2-enimines in a gold-catalyzed process (Suárez‐Pantiga et al., 2009).

  • Stereoselective Dithiocarbonylation : This application is important for producing E-dithioesters in good to excellent yields, which have applications in pharmaceuticals and agrochemicals (Xiao & Alper, 2005).

  • Synthesis of R-(+)-N-propargyl-1-aminoindan Mesylate : This simplifies the process and decreases the cost in the production of certain pharmaceuticals (Song Dan-qing, 2004).

  • Palladium Pincer Complex-Catalyzed Reactions : These reactions produce allenyl- and propargyl-stannane products, which are important intermediates in various organic syntheses (Kjellgren et al., 2004).

  • Cognitive and Motor Function Improvement : Studies suggest compounds derived from this compound, like rasagiline, improve cognitive and motor functions in animal models, indicating potential therapeutic applications (Speiser et al., 1998).

Mechanism of Action

Target of Action

Propargyl mesylate, a propargylamine, is primarily targeted at the enzyme monoamine oxidase type B (MAO-B) . MAO-B plays a crucial role in the inactivation of biogenic and diet-derived amines in the central nervous system . It is responsible for metabolizing dopamine in the central nervous system .

Mode of Action

The mode of action of this compound involves a reaction pathway that includes an η3-allenylmetal intermediate . This intermediate gives rise to a (σ-allenylic)metal complex and a (σ-propargylic)metal complex . The attack of a nucleophile on the (σ-allenylic)metal complex affords allene derivatives, while the attack on the (σ-propargylic)metal complex provides the propargyl substitution products .

Biochemical Pathways

The introduction of the propargyl group into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures . Tautomerization between the propargyl and allenyl moieties greatly expands the scope of propargylation .

Pharmacokinetics

Rasagiline, a propargylamine, is rapidly absorbed by the gastrointestinal tract and readily crosses the blood-brain barrier . The mean terminal elimination half-life (t1/2) of rasagiline is longer than that of its tablet form . The mean dose-normalized maximum plasma concentration (Cmax,norm(dose)) of the tablet form is twofold higher than that of the transdermal patch groups . The mean dose-normalized areas under the concentration-time curve (AUCnorm(dose)) of rasagiline transdermal patch doses are fourfold and sevenfold higher than that of the tablet dose, respectively . Cumulative urinary excretion is about 0.2% of the total dose .

Result of Action

The inhibition of MAO-B by this compound should tend to restore dopamine levels towards normal values and thus improve conditions such as Parkinson’s disease . Inhibition of MAO-B activity by rasagiline is dose-dependent, and the maximal inhibition ranges from 73.9% to 94.1% at doses ranging from 1.25 to 2.5 mg .

Action Environment

The action of this compound can be influenced by environmental factors. The time to reach maximum inhibition of platelet MAO-B activity decreased as the rasagiline transdermal patch dose increased . The rasagiline transdermal patch was safe and well tolerated in healthy Chinese subjects .

Safety and Hazards

Propargyl alcohol, a related compound, is known to be flammable and toxic if swallowed or inhaled . It can cause severe skin burns and eye damage, and may cause damage to organs through prolonged or repeated exposure . It is also fatal in contact with skin or if inhaled .

Future Directions

Propargyl compounds and their derivatives are used to synthesize heterocycles due to their special structure, the reactivity of the carbon–carbon triple bond, and the presence of oxygen/nitrogen heteroatom . The application of such propargyl compounds in the synthesis of many natural products and drugs is expected to be developed in the future .

properties

IUPAC Name

prop-2-ynyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3S/c1-3-4-7-8(2,5)6/h1H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAHJGWVERXJMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70308323
Record name propargyl mesylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16156-58-4
Record name 2-Propyn-1-ol, methanesulfonate
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Record name propargyl mesylate
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Record name 2-Propynyl methanesulfonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes propargyl mesylate a useful reagent in organic synthesis?

A1: this compound contains a propargylic group, which is highly susceptible to nucleophilic attack. The mesylate group (-OSO2CH3) serves as an excellent leaving group, facilitating substitution reactions. This combination enables this compound to participate in various reactions, leading to the formation of allenes, alkynes, and other valuable compounds. [, , , ]

Q2: How is this compound used in the synthesis of allenes?

A2: this compound undergoes palladium-catalyzed coupling reactions with organozinc reagents to afford trisubstituted allenes. [] This reaction proceeds with high stereoselectivity, allowing the synthesis of optically active fluorine-containing allenes from chiral propargyl mesylates without loss of enantiomeric purity. [] Organocopper reagents also react with this compound via an SN2' substitution mechanism, followed by cycloisomerization, generating N-fused heterocycles. [, ]

Q3: Can you explain the role of this compound in synthesizing skipped 1,4-diynes?

A3: Alkynylalanes react effectively with propargyl electrophiles like this compound and propargyl diethylphosphates. This reaction offers a convenient, high-yielding, and copper-free route to synthesize skipped 1,4-diynes with high regioselectivity. []

Q4: How does the structure of the organometallic reagent influence the reaction outcome with this compound?

A4: The choice of organometallic reagent significantly impacts the reaction pathway. While organozinc reagents in the presence of a palladium catalyst lead to allene formation [], organocopper reagents primarily result in SN2' substitution products. [, , , ] Furthermore, studies on scalemic acyclic α-(alkoxy)alkyl- and α-(N-carbamoyl)alkylcuprates highlight that lithium cuprates generally provide higher yields but lower enantioselectivities compared to their zinc counterparts. [, ]

Q5: Are there examples of this compound participating in diastereoselective reactions?

A5: Yes, nonracemic propargyl mesylates can be converted to allenyl and propargyl trichlorosilanes, which serve as valuable intermediates for the diastereoselective and enantioselective synthesis of homopropargyl and allenylcarbinols. [, ]

Q6: What other heterocyclic compounds can be synthesized using this compound as a starting material?

A6: this compound is a valuable precursor for synthesizing various heterocycles. For instance, it is employed in the synthesis of 1-propargylimidazolidine-2,4-dione, a crucial intermediate in insecticide development. [] Additionally, reactions of α-(N-carbamoyl)alkylcuprates with enantioenriched propargyl electrophiles, like propargyl mesylates, lead to the formation of enantioenriched 3-pyrrolines. This process involves the formation of scalemic α-(N-carbamoyl) allenes, followed by N-Boc deprotection and AgNO3-promoted cyclization. []

Q7: Can you elaborate on the use of 1-methyl-1-(trimethylsilyl)allene, a derivative of this compound, in organic synthesis?

A7: 1-methyl-1-(trimethylsilyl)allene, prepared from (trimethylsilyl)this compound, acts as a propargylic anion equivalent and a three-carbon synthon in [3+2] cycloaddition reactions. This versatile building block facilitates the synthesis of five-membered ring systems like cyclopentenes, dihydrofurans, pyrrolines, isoxazoles, furans, and azulenes. []

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